molecular formula C90H140N34O19S2 B549130 H-Arg-Arg-2Nal-Cys(1)-Tyr-Cit-Lys-D-Cit-Pro-Tyr-Arg-Cit-Cys(1)-Arg-NH2 CAS No. 368874-34-4

H-Arg-Arg-2Nal-Cys(1)-Tyr-Cit-Lys-D-Cit-Pro-Tyr-Arg-Cit-Cys(1)-Arg-NH2

Cat. No. B549130
M. Wt: 2066.4 g/mol
InChI Key: SGDDHDBBOJNZKY-LNDHEDFZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Peptides are short chains of amino acids linked by peptide bonds. They are fundamental components of cells that carry out important biological functions. The peptide you mentioned is a complex one with several amino acids.



Synthesis Analysis

Peptides are typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain attached to insoluble polymer beads.



Molecular Structure Analysis

The structure of a peptide can be analyzed using various techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and Cryo-Electron Microscopy (Cryo-EM).



Chemical Reactions Analysis

Peptides can undergo various chemical reactions. One of the most common is the formation and breaking of peptide bonds, which can be catalyzed by enzymes called peptidases.



Physical And Chemical Properties Analysis

The physical and chemical properties of a peptide can be influenced by its amino acid composition, sequence, length, and structure. These properties can affect the peptide’s solubility, stability, and biological activity.


Scientific Research Applications

Structural and Conformational Studies

  • Structural Insights : Research on similar peptides, like the polyphemusins and their analogs, has shown significant activity against HIV-1. Specifically, T140, a peptide with a somewhat similar structure, has been studied using 2D NMR and MD simulations, revealing an antiparallel beta-sheet structure crucial for its anti-HIV activity (Tauro, Coutinho, & Srivastava, 2003).

Biological Activity and Function

  • Immunomodulatory Activity : Peptides containing similar structures have demonstrated immunomodulatory effects. For instance, CTP-1, a disulphide bridged heptapeptide, showed significant immunological responses in various tests, indicating potential medical uses for similar structured peptides (Wieczorek, Zimecki, Trojnar, & Siemion, 1996).
  • Antiviral Properties : POL3026, another peptide with a similar sequence, was found to be a potent CXCR4 antagonist with significant anti-HIV activity, suggesting that peptides with related sequences may exhibit antiviral properties (Moncunill et al., 2008).

Peptide Synthesis and Modification

  • Peptide Synthesis Techniques : The synthesis of peptides with similar sequences has been achieved through various methods, including the use of water-soluble coupling reagents. This approach allows selective acylation of residues like Arg and Lys, enhancing the efficiency of peptide synthesis (Kouge, Koizumi, Okai, & Kato, 1987).

Safety And Hazards

The safety and hazards associated with a peptide depend on its properties and uses. Some peptides are safe for use in humans and animals, while others can be toxic or allergenic.


Future Directions

The study of peptides is a rapidly growing field with potential applications in drug discovery, therapeutics, and diagnostics. Future research will likely focus on understanding the functions of novel peptides and developing methods to improve their stability and delivery.


properties

IUPAC Name

(3R,6S,9S,12S,15R,20R,23S,26S,29S,32S)-6-(4-aminobutyl)-N-[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]-15-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-26-(3-carbamimidamidopropyl)-3,9,23-tris[3-(carbamoylamino)propyl]-12,29-bis[(4-hydroxyphenyl)methyl]-2,5,8,11,14,22,25,28,31-nonaoxo-17,18-dithia-1,4,7,10,13,21,24,27,30-nonazabicyclo[30.3.0]pentatriacontane-20-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C90H140N34O19S2/c91-34-4-3-16-58-74(131)118-63(22-11-41-111-90(104)143)83(140)124-42-12-23-69(124)82(139)121-65(45-50-27-32-55(126)33-28-50)78(135)117-60(19-8-38-108-87(100)101)73(130)115-62(21-10-40-110-89(103)142)76(133)122-67(80(137)112-57(70(93)127)17-6-36-106-85(96)97)47-144-145-48-68(81(138)120-64(44-49-25-30-54(125)31-26-49)77(134)116-61(72(129)114-58)20-9-39-109-88(102)141)123-79(136)66(46-51-24-29-52-13-1-2-14-53(52)43-51)119-75(132)59(18-7-37-107-86(98)99)113-71(128)56(92)15-5-35-105-84(94)95/h1-2,13-14,24-33,43,56-69,125-126H,3-12,15-23,34-42,44-48,91-92H2,(H2,93,127)(H,112,137)(H,113,128)(H,114,129)(H,115,130)(H,116,134)(H,117,135)(H,118,131)(H,119,132)(H,120,138)(H,121,139)(H,122,133)(H,123,136)(H4,94,95,105)(H4,96,97,106)(H4,98,99,107)(H4,100,101,108)(H3,102,109,141)(H3,103,110,142)(H3,104,111,143)/t56-,57-,58-,59-,60-,61-,62-,63+,64-,65-,66-,67-,68-,69-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGDDHDBBOJNZKY-LNDHEDFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2C1)CCCNC(=O)N)CCCCN)CCCNC(=O)N)CC3=CC=C(C=C3)O)NC(=O)C(CC4=CC5=CC=CC=C5C=C4)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)N)C(=O)NC(CCCNC(=N)N)C(=O)N)CCCNC(=O)N)CCCNC(=N)N)CC6=CC=C(C=C6)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N2C1)CCCNC(=O)N)CCCCN)CCCNC(=O)N)CC3=CC=C(C=C3)O)NC(=O)[C@H](CC4=CC5=CC=CC=C5C=C4)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N)CCCNC(=O)N)CCCNC(=N)N)CC6=CC=C(C=C6)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C90H140N34O19S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2066.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-Arg-Arg-2Nal-Cys(1)-Tyr-Cit-Lys-D-Cit-Pro-Tyr-Arg-Cit-Cys(1)-Arg-NH2

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